molecular formula C6H7NO2 B098225 1-Methyl-3-hydroxy-2(1H)-pyridinone CAS No. 19365-01-6

1-Methyl-3-hydroxy-2(1H)-pyridinone

Cat. No. B098225
Key on ui cas rn: 19365-01-6
M. Wt: 125.13 g/mol
InChI Key: QUKDWRYJPHUXQR-UHFFFAOYSA-N
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Patent
US05624901

Procedure details

1-Methyl-3-hydroxy-2(1H)-pyridinone (1) (6.25 g, 50 mmol) is mixed with anhydrous potassium carbonate (36 g, 0.26 mol). The vacuum dried mixture is put in a Parr bomb which is then filled with dry carbon dioxide gas (850 psi) and heated to 175°-185° C. for 3 days. The cooled bomb is opened and the resultant pale yellow solid is dissolved in ice water and acidified with 6N HCl to produce a beige crystalline product (7.42 g, 87.5%), m.p. 243°-245° C. (dec). 1H NMR (250 MHz, DMSO-d6): δ3.469 (s, 3H), 6.357 (d, 1H, J=7.33), 7.166 (d, 1H, J=7.19), 7.27 (s,br, 1H). 1H NMR (250 MHz, D2O-NaOD): d 3.342 (s, 3H), 6.176 (d, 1H, J=6.94), 6.487 (d, 1H, J=7.00). Anal. for C7H7NO4 (169.14): Calcd. (found): C, 49.71 (49.74); H, 4.17 (4.30); N 8.28 (8.16).
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Yield
87.5%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:7]=[CH:6][CH:5]=[C:4]([OH:8])[C:3]1=[O:9].[C:10](=O)([O-:12])[O-:11].[K+].[K+]>>[C:10]([C:5]1[CH:6]=[CH:7][N:2]([CH3:1])[C:3](=[O:9])[C:4]=1[OH:8])([OH:12])=[O:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
6.25 g
Type
reactant
Smiles
CN1C(C(=CC=C1)O)=O
Name
Quantity
36 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vacuum dried mixture
ADDITION
Type
ADDITION
Details
is then filled with dry carbon dioxide gas (850 psi)
TEMPERATURE
Type
TEMPERATURE
Details
heated to 175°-185° C. for 3 days
Duration
3 d
DISSOLUTION
Type
DISSOLUTION
Details
the resultant pale yellow solid is dissolved in ice water

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=C(C(N(C=C1)C)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.42 g
YIELD: PERCENTYIELD 87.5%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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